Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic organic compound with the molecular formula C14H14F3NO2. It is characterized by the presence of a trifluoromethyl group and an indole moiety, making it a compound of interest in various fields of research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the reaction of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid.
Reduction: 4,4,4-trifluoro-3-(1H-indol-3-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate
Comparison: Ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-2-20-13(19)7-11(14(15,16)17)10-8-18-12-6-4-3-5-9(10)12/h3-6,8,11,18H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQPODIGUPDTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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